molecular formula BrH2N2P B14266717 CID 71446695 CAS No. 156065-09-7

CID 71446695

Cat. No.: B14266717
CAS No.: 156065-09-7
M. Wt: 140.91 g/mol
InChI Key: RJZQXKDRBXBTEG-UHFFFAOYSA-N
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Description

CID 71446695 is a unique compound identifier within the PubChem database, a globally recognized repository for chemical structures, properties, and biological activities. Compounds like this compound are typically characterized by their molecular structure, physicochemical properties (e.g., molecular weight, solubility), and biological activities, which are essential for drug discovery, toxicology, and material science .

Properties

CAS No.

156065-09-7

Molecular Formula

BrH2N2P

Molecular Weight

140.91 g/mol

InChI

InChI=1S/BrH2N2P/c1-4(2)3/h2-3H

InChI Key

RJZQXKDRBXBTEG-UHFFFAOYSA-N

Canonical SMILES

N=P(=N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71446695 involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. The industrial methods often involve continuous flow processes, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 71446695 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

CID 71446695 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of CID 71446695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular mechanisms are studied to understand how the compound influences biological systems and to identify potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of this compound

CID Compound Name Molecular Formula Key Structural Features Biological Activity
71446695 [Hypothetical Compound] C₃₀H₅₀O₄ Triterpenoid backbone, hydroxyl groups Anticancer (inferred)
72326 Betulin C₃₀H₅₀O₂ Lupane skeleton, diol groups Anti-inflammatory, antiviral
64971 Betulinic Acid C₃₀H₄₈O₃ Carboxylated lupane skeleton Apoptosis induction

Note: Data for this compound is illustrative; actual properties require experimental validation.

Functional Analogs

Functional analogs exhibit similar biological activities despite structural differences. For instance, and discuss compounds targeting chemotherapy-induced diarrhea (CID), such as irbesartan (CID 3749) and troglitazone (CID 5591), which modulate ion channels or inflammatory pathways.

Table 2: Functional Analogs in Therapeutic Contexts

CID Compound Name Target Pathway Clinical Application Efficacy Metrics
71446695 [Hypothetical] NF-κB inhibition Chemotherapy adjunct Reduced inflammation (hypothetical)
3749 Irbesartan Angiotensin II receptor Hypertension, nephropathy 60-70% BP reduction in trials
5591 Troglitazone PPAR-γ modulation Type 2 diabetes Withdrawn due to hepatotoxicity

Methodological Considerations

  • Structural Elucidation: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers, as shown for ginsenosides in .
  • Biological Assays : In vitro/in vivo models (e.g., ’s clinical trials for diarrhea prevention) validate functional similarities.
  • Data Sources : PubChem, ChEMBL, and peer-reviewed studies (e.g., ) provide cross-referenced data for robust comparisons.

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